2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide
Overview
Description
2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group attached to the indole ring and a pyridine ring connected via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Acetamide Formation: The methoxylated indole is reacted with chloroacetyl chloride to form the corresponding acetamide.
Pyridine Coupling: Finally, the acetamide is coupled with 6-methylpyridine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-1H-indole derivatives.
Reduction: Formation of 2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)ethylamine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The methoxy and pyridine groups may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-hydroxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
2-(5-methoxy-1H-indol-1-yl)-N-(2-pyridinyl)acetamide: Similar structure with a pyridine ring without the methyl group.
2-(5-methoxy-1H-indol-1-yl)-N-(6-chloropyridin-2-yl)acetamide: Similar structure with a chloro group on the pyridine ring.
Uniqueness
2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is unique due to the presence of both the methoxy group on the indole ring and the methyl group on the pyridine ring. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(6-methylpyridin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-4-3-5-16(18-12)19-17(21)11-20-9-8-13-10-14(22-2)6-7-15(13)20/h3-10H,11H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTRTYZCIHSTJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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